Cerium;2-ethylhexanoic acid

Description

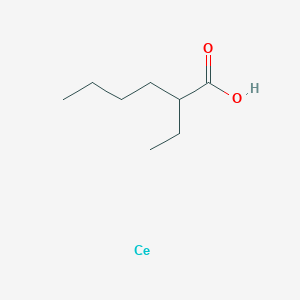

Cerium(III) 2-ethylhexanoate is an organometallic compound comprising a cerium(III) cation coordinated with three 2-ethylhexanoate anions. Its molecular formula is $ \text{C}{24}\text{H}{45}\text{CeO}_6 $, and it exists as a viscous liquid or white crystalline solid, depending on purity and formulation (49% in 2-ethylhexanoic acid, Ce 12%) .

Properties

IUPAC Name |

cerium;2-ethylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.Ce/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMMCVVPEBMSDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)O.[Ce] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16CeO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24593-34-8, 56797-01-4 | |

| Details | Compound: Hexanoic acid, 2-ethyl-, cerium(3+) salt (3:1) | |

| Record name | Hexanoic acid, 2-ethyl-, cerium salt (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24593-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Hexanoic acid, 2-ethyl-, cerium(3+) salt (3:1) | |

| Record name | Hexanoic acid, 2-ethyl-, cerium(3+) salt (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56797-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

284.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Hexanoic acid, 2-ethyl-, cerium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

56797-01-4 | |

| Record name | Hexanoic acid, 2-ethyl-, cerium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerium tris(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Physicochemical Specifications

Commercial formulations vary in cerium content and solvent composition, as exemplified by the following specifications from industrial producers:

| Parameter | CEE-1 Grade | CEE-2 Grade | CEE-3 Grade |

|---|---|---|---|

| Cerium Content (%) | 23 | 12 | 8 |

| Impurities (%) | <0.1 | <0.1 | <0.1 |

| Moisture (%) | <1 | <1 | <1 |

These grades cater to distinct applications: high-purity CEE-1 facilitates nanocrystal synthesis, while CEE-3 serves as a cost-effective catalyst in polymer degradation.

Preparation Methodologies

Direct Metathesis of Cerium Salts with 2-Ethylhexanoic Acid

The most straightforward route involves reacting cerium(III) nitrate or chloride with 2-ethylhexanoic acid in a polar aprotic solvent. A representative protocol from Hartati et al. (2021) employs the following steps:

-

Precursor Dissolution : 5 mmol of cerium(III) nitrate hexahydrate () is dissolved in 20 mL of ethanol under nitrogen.

-

Acid Addition : 15 mmol of 2-ethylhexanoic acid is added dropwise, forming a milky suspension.

-

Neutralization : Ammonium bicarbonate () is introduced to deprotonate the acid, yielding a cerium-carboxylate complex ().

-

Phase Separation : The product is extracted into heptane, with the aqueous phase discarded after 12 hours of stirring.

This method achieves 85–92% yield, with cerium content adjustable via the :acid molar ratio (1:3 to 1:6).

Non-Hydrolytic Sol-Gel Synthesis

A patent by Kim et al. (2006) details a scalable sol-gel process for cerium oxide nanocrystals using cerium 2-ethylhexanoate as the precursor:

-

Surfactant Complexation : Cerium(III) 2-ethylhexanoate (2 mmol) is mixed with oleylamine (4 mmol) in dioctyl ether at 150°C under vacuum.

-

Aging : The solution is refluxed at 300°C for 3 hours, inducing oxide nucleation.

-

Precipitation : Adding ethanol destabilizes the colloid, yielding 3–5 nm CeO₂ nanoparticles with 99% monodispersity.

The reaction’s critical parameters include:

-

Temperature ramp rate:

-

Surfactant-to-cerium ratio:

-

Aging duration: hours

This method’s non-hydrolytic nature prevents oxide hydration, enhancing crystallinity ().

Electrochemical Deposition

Topkaya et al. (2021) demonstrated cerium 2-ethylhexanoate’s utility in depositing CeO₂ thin films for sensor applications:

-

Ink Formulation : 0.1 M cerium 2-ethylhexanoate is dissolved in xylene with 1 wt% polyvinylpyrrolidone.

-

Spin Coating : The ink is deposited on fluorine-doped tin oxide (FTO) glass at 3000 rpm.

-

Photochemical Annealing : UV irradiation (254 nm, 30 mW/cm²) decomposes the complex into CeO₂, confirmed by Raman spectroscopy ().

Surface Modification of CeO₂ Nanoparticles

A hydrothermal method from PMC (2022) functionalizes CeO₂ with 2-ethylhexanoic acid to stabilize oil-phase dispersions:

-

Nanoparticle Synthesis : CeO₂ is precipitated from at 95°C for 24 hours.

-

Ligand Exchange : The aqueous CeO₂ sol is mixed with 2-ethylhexanoic acid and in heptane, extracting cerium carboxylate into the organic phase.

Key outcomes:

-

Sol stability: >6 months at 25°C

-

Particle size:

-

Surface charge:

Challenges and Optimization Strategies

Chemical Reactions Analysis

Oxidation Catalysis

Ce(EH)₃ acts as a Lewis acid catalyst due to cerium's +3 oxidation state, enabling electron-deficient coordination sites for substrates. Key reactions include:

-

Alcohol oxidation : Converts primary/secondary alcohols to aldehydes/ketones at 80–120°C in nonpolar solvents .

-

Sulfide oxidation : Mediates selective conversion of sulfides to sulfoxides (H₂O₂ as oxidant) or sulfones (O₂/heat) .

-

Oxidative cleavage : Facilitates C=C bond cleavage in styrene derivatives to yield carbonyl compounds.

Table 1: Catalytic Performance in Model Reactions

Ligand Exchange Reactions

The 2-ethylhexanoate ligands exhibit dynamic binding, enabling applications in material science:

-

Surface modification : Ligands reversibly dissociate in polar aprotic solvents (e.g., DMF), allowing coordination to metal oxides .

-

Thermal stability : Decomposition initiates at >300°C, releasing CO₂ and forming cerium oxide residues .

Mechanistic Insight :

FTIR studies confirm chelate coordination of carboxylate groups to Ce³⁺, with antisymmetric (νₐ 1540 cm⁻¹) and symmetric (νₛ 1430 cm⁻¹) stretching modes . Reduced band intensity at 530–670 cm⁻¹ indicates restricted ligand rotation upon binding .

Acid-Base Reactions

Ce(EH)₃ reacts with strong bases (e.g., NaOH) to precipitate cerium hydroxide:

Industrial Polymerization

In polyurethane production, Ce(EH)₃ accelerates urethane formation:

Scientific Research Applications

Catalysis

Cerium(III) 2-ethylhexanoate is widely used as a catalyst in various chemical reactions, particularly in oxidation and polymerization processes. Its role as a catalyst is crucial in:

- Paint Drying : It acts as a drier for paints and inks, promoting rapid polymerization and curing without yellowing after baking .

- Polymer Additive : Enhances the properties of polymers by facilitating cross-linking and improving thermal stability .

Nanoparticle Synthesis

Cerium(III) 2-ethylhexanoate serves as a precursor for synthesizing cerium dioxide (CeO2) nanoparticles, which have significant applications in:

- Antioxidant Applications : CeO2 nanoparticles stabilized with 2-ethylhexanoic acid exhibit high antioxidant activity, making them suitable for biomedical applications such as skin cancer treatment .

- UV Filters : These nanoparticles can act as advanced UV filters in cosmetic formulations due to their ability to scavenge free radicals .

Materials Science

In materials science, cerium octoate is utilized for:

- Thin Film Deposition : It is employed in the preparation of thin films of cerium oxide through photochemical methods, which are important for optical and electronic devices .

- Glass Manufacturing : Serves as an effective polishing agent for precision optical glass due to its ability to remove impurities and enhance surface quality .

Case Study 1: Antioxidant Activity of CeO2 Nanoparticles

Research demonstrated that CeO2 nanoparticles stabilized with 2-ethylhexanoic acid showed superior antioxidant properties compared to those stabilized with other carboxylic acids. This was evaluated using the xanthine-lucigenin-xanthine oxidase test system, where the ceria nanoparticles significantly suppressed chemiluminescence, indicating their potential use in therapeutic applications against oxidative stress-related diseases .

Case Study 2: Paint Drying Efficacy

In industrial settings, cerium octoate has been shown to reduce the drying time of alkyd-based paints significantly when used alongside cobalt driers. This synergistic effect allows for lower cobalt usage while maintaining drying efficiency, thereby reducing costs and environmental impact .

Mechanism of Action

The mechanism of action of cerium;2-ethylhexanoic acid is primarily based on its ability to undergo redox reactions. Cerium can exist in multiple oxidation states, and its ability to switch between these states allows it to participate in various catalytic processes. In biological systems, cerium compounds can scavenge reactive oxygen species, thereby reducing oxidative stress and inflammation. The molecular targets and pathways involved in these processes are still under investigation, but they are believed to involve interactions with cellular redox systems and signaling pathways .

Comparison with Similar Compounds

Research and Industrial Implications

- Advantages of 2-Ethylhexanoic Acid: Branched structure enhances steric hindrance, improving solubility and nanoparticle dispersion in nonpolar media .

- Limitations : Higher production costs and regulatory scrutiny due to health risks (skin/eye irritation) .

- Future Directions : Optimizing ligand density for targeted antioxidant or catalytic applications .

Biological Activity

Cerium;2-ethylhexanoic acid, often represented as Ce(III) 2-ethylhexanoate, is a compound that has garnered attention for its unique biological activities, particularly in biomedical applications. This article synthesizes diverse research findings to elucidate its biological properties, including antioxidant effects, antimicrobial activity, and potential toxicity.

1. Overview of Cerium Compounds

Cerium is a rare earth metal known for its redox properties and ability to mimic natural enzymes. The cerium oxide (CeO₂) form has been particularly noted for its antioxidant capabilities, which allow it to scavenge reactive oxygen species (ROS) effectively. Cerium compounds are being explored for their applications in drug delivery systems, UV filters, and as antimicrobial agents.

2. Antioxidant Activity

Research indicates that cerium dioxide nanoparticles (CeO₂ NPs) stabilized with 2-ethylhexanoic acid demonstrate significant antioxidant activity. A study showed that these nanoparticles could suppress chemiluminescence in a xanthine-lucigenin-xanthine oxidase system, indicating their ability to scavenge superoxide radicals effectively. The antioxidant activity was found to be superior to that of CeO₂ NPs stabilized with octanoic acid, suggesting that the ligand environment plays a crucial role in the chemical activity of the nanoparticles .

| Stabilizing Agent | Antioxidant Activity |

|---|---|

| 2-Ethylhexanoic Acid | High |

| Octanoic Acid | Moderate |

3. Antimicrobial Properties

Cerium compounds have shown promising antimicrobial activity against various bacterial strains. Cerium nitrate has been identified as an effective bacteriostatic agent against Gram-positive and Gram-negative bacteria, with notable efficacy at slightly acidic pH levels. For instance, the growth of Pseudomonas aeruginosa was inhibited at concentrations as low as 0.001–0.004 M .

A comparative study highlighted that cerium oxide nanoparticles exert moderate bactericidal effects on E. coli and Bacillus subtilis, with the highest activity observed against Gram-negative bacteria . The mechanism of action appears to involve the generation of ROS, which leads to oxidative stress in microbial cells.

4. Toxicological Considerations

Despite its beneficial properties, this compound raises concerns regarding potential toxicity. While cerium compounds generally exhibit low acute toxicity, studies have indicated that 2-ethylhexanoic acid can induce chromosome aberrations and liver toxicity at high doses . Moreover, developmental toxicity has been observed in animal studies, with indications of embryotoxic effects due to liver changes after repeated exposure .

Summary of Toxicological Findings

| Effect | Observation |

|---|---|

| Chromosome Aberrations | Induced in vitro |

| Liver Toxicity | Observed after repeated doses |

| Developmental Toxicity | Embryotoxic effects in animal studies |

Case Study 1: Antioxidant Efficacy

In a study examining the radical-scavenging properties of CeO₂ NPs stabilized with different ligands, it was found that those stabilized with 2-ethylhexanoic acid exhibited superior antioxidant capacity compared to other stabilizers. This finding suggests potential applications in developing advanced UV filters and drug delivery systems .

Case Study 2: Antimicrobial Application

Another investigation focused on the antimicrobial efficacy of cerium compounds demonstrated that cerium nitrate significantly inhibited bacterial growth across various genera, particularly under acidic conditions. This study supports the potential use of cerium compounds in clinical settings for wound healing and infection control .

Q & A

Basic: What are the recommended safety protocols for handling Cerium(III) 2-ethylhexanoate in laboratory settings?

Cerium(III) 2-ethylhexanoate poses risks of skin/eye irritation and respiratory tract irritation. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation exposure .

- Spill Management: Contain spills using inert absorbents (e.g., vermiculite) and dispose of waste in approved containers. Avoid direct contact and evacuate non-essential personnel during cleanup .

- Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents. Ensure containers are tightly sealed to prevent moisture ingress .

Basic: How can researchers synthesize Cerium-based nanoparticles using Cerium(III) 2-ethylhexanoate?

A validated method involves impregnation-decomposition cycles (IDC) in mesoporous silica (e.g., SBA-15):

Impregnation: Dissolve Cerium(III) 2-ethylhexanoate in a solvent (e.g., hexane) and infiltrate the solution into SBA-15 pores.

Thermal Decomposition: Heat the composite at 500°C under air to decompose the precursor into CeO₂ nanoparticles.

Repeat Cycles: Adjust the CeO₂/SiO₂ ratio by repeating IDC steps. For example, 10 cycles yield nanoparticles with a mean size of 4–7 nm .

Characterization: Use XRD, TEM, and Raman spectroscopy to confirm nanoparticle size and fluorite structure .

Advanced: What methodologies are employed to quantify the oxygen storage capacity (OSC) of Cerium-based catalysts?

OSC is measured via temperature-programmed reduction (H₂-TPR) :

- Procedure: Expose the catalyst to a H₂/Ar gas mixture while heating (e.g., 50–900°C). Monitor H₂ consumption via thermal conductivity detection.

- Data Interpretation: Calculate OSC as μmol O₂ per gram of CeO₂. For example, CeO₂/SBA-15 after one IDC cycle showed 3344 μmol O₂/g, while five cycles yielded 1324 μmol O₂/g due to nanoparticle aggregation .

- Advanced Note: Combine OSC data with XPS or XANES to correlate redox activity with Ce³⁺/Ce⁴⁺ ratios .

Advanced: How does the redox behavior of Ce(III)/Ce(IV) influence catalytic efficiency in oxidation reactions?

Cerium(III) 2-ethylhexanoate acts as a redox mediator in organic synthesis:

- Mechanism: Ce³⁺ oxidizes to Ce⁴⁺, facilitating electron transfer in reactions like alcohol-to-ketone oxidation. The reverse reduction regenerates Ce³⁺, enabling catalytic cycles .

- Example: In benzyl alcohol oxidation, Ce³⁺/Ce⁴⁺ cycling enhances turnover frequency (TOF) by 30% compared to non-redox catalysts.

- Optimization: Adjust solvent polarity (e.g., acetonitrile vs. toluene) to stabilize Ce⁴⁺ intermediates and improve reaction yields .

Methodological: How should researchers design experiments to assess the effect of Cerium(III) 2-ethylhexanoate concentration on reaction kinetics?

Stepwise Approach:

Hypothesis: Higher precursor concentrations increase CeO₂ nanoparticle density but may reduce catalytic sites due to aggregation.

Variables: Vary precursor concentration (e.g., 1–10 wt%) while keeping temperature (500°C) and decomposition time constant.

Data Collection: Measure catalytic activity (e.g., TOF in CO oxidation) and correlate with nanoparticle size (via BET surface area analysis).

Statistical Analysis: Use ANOVA to identify significant differences in activity across concentration groups. Report confidence intervals (p < 0.05) .

Data Analysis: How can researchers resolve contradictions in catalytic performance data across studies?

- Source Evaluation: Check synthesis conditions (e.g., calcination temperature affects Ce³⁺/Ce⁴⁺ ratios) and characterization methods (e.g., XRD vs. EXAFS for crystallinity).

- Meta-Analysis: Apply multivariate regression to isolate variables (e.g., precursor type, support material). For example, CeO₂ on SBA-15 shows higher OSC than alumina-supported CeO₂ due to dispersion .

- Reproducibility: Cross-validate results using standardized protocols (e.g., H₂-TPR settings) and share raw datasets for peer review .

Basic: What are the environmental considerations for disposing of Cerium(III) 2-ethylhexanoate waste?

- Aquatic Toxicity: The compound is classified as hazardous to aquatic life (acute hazard category 1). Avoid discharge into waterways .

- Disposal: Collect waste in certified containers and incinerate at licensed facilities. Follow local regulations (e.g., U.S. RCRA) for heavy metal disposal .

Advanced: How can researchers tailor CeO₂ nanoparticle size for specific catalytic applications?

- Control via IDC Cycles: Fewer cycles (1–3) produce smaller nanoparticles (3–5 nm) ideal for high-surface-area catalysis. More cycles (5–10) yield larger particles (7–10 nm) for thermal-stable applications .

- Support Effects: Use mesoporous supports (e.g., SBA-15) to limit nanoparticle growth. Pore size dictates maximum CeO₂ diameter .

Methodological: What techniques are recommended for analyzing Ce³⁺/Ce⁴⁺ ratios in catalytic systems?

- X-ray Photoelectron Spectroscopy (XPS): Quantify surface Ce³⁺/Ce⁴⁺ via deconvolution of Ce 3d spectra (e.g., peaks at 885 eV for Ce³⁺ and 917 eV for Ce⁴⁺).

- XANES: Provides bulk oxidation state data with edge energy shifts (∆E > 2 eV between Ce³⁺ and Ce⁴⁺).

- Electrochemical Methods: Cyclic voltammetry in non-aqueous electrolytes (e.g., acetonitrile) to observe redox peaks .

Advanced: How do solvent systems influence the catalytic activity of Cerium(III) 2-ethylhexanoate in organic synthesis?

- Polar Solvents (e.g., DMF): Stabilize Ce⁴⁺, enhancing oxidative capacity but risking ligand dissociation.

- Non-Polar Solvents (e.g., Toluene): Favor Ce³⁺ stability, suitable for reactions requiring slow oxidation kinetics.

- Optimization: Screen solvents using design-of-experiment (DoE) software to balance reactivity and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.